molecular formula C16H22N2O2 B11748381 (2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one CAS No. 139119-52-1

(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one

Cat. No.: B11748381
CAS No.: 139119-52-1
M. Wt: 274.36 g/mol
InChI Key: XEOBSMIUNSHXJO-HNNXBMFYSA-N
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Description

(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one is a chemical compound that belongs to the class of diazinanones It is characterized by a benzoyl group attached to a diazinane ring, which also contains tert-butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a diazinane derivative with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the diazinane ring can provide steric hindrance or electronic effects that modulate the compound’s activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one: Unique due to its specific substituents and structural configuration.

    (2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-diazepan-4-one: Similar structure but with a seven-membered ring.

    (2S)-1-Benzoyl-2-tert-butyl-3-methyl-1,3-oxazinan-4-one: Contains an oxygen atom in the ring instead of nitrogen.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the diazinane ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

139119-52-1

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

(2S)-1-benzoyl-2-tert-butyl-3-methyl-1,3-diazinan-4-one

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)15-17(4)13(19)10-11-18(15)14(20)12-8-6-5-7-9-12/h5-9,15H,10-11H2,1-4H3/t15-/m0/s1

InChI Key

XEOBSMIUNSHXJO-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)[C@H]1N(C(=O)CCN1C(=O)C2=CC=CC=C2)C

Canonical SMILES

CC(C)(C)C1N(C(=O)CCN1C(=O)C2=CC=CC=C2)C

Origin of Product

United States

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